4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-10-11-4-6-12(7-5-11)15(18)17-13-2-1-3-14(17)9-8-13/h1-2,4-7,13-14H,3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILATVRUGQMCPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of the bicyclic core through a series of cyclization reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction pathway and the yield of the desired products.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in Current Chemistry Letters evaluated a series of azabicyclo compounds for their anticancer activity against human cancer cell lines. The results showed that modifications to the bicyclic structure could enhance cytotoxic effects significantly, indicating promising therapeutic potential for developing new anticancer agents .
Neuropharmacological Effects
The compound has been investigated for its interactions with neurotransmitter systems, particularly in the context of neurodegenerative diseases and pain management. Its structural similarity to tropane alkaloids suggests potential applications in neuropharmacology.
Case Study:
A detailed analysis of related azabicyclo compounds revealed that specific substitutions can enhance binding affinity to kappa opioid receptors, which are crucial for pain modulation . This suggests that this compound may also possess similar properties.
Antimicrobial Properties
Preliminary studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.
Case Study:
Research indicated that derivatives of azabicyclo compounds demonstrated significant inhibition against various bacterial strains, suggesting their potential as new antimicrobial agents .
Computational Studies
Advanced computational techniques such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been employed to predict the pharmacokinetic properties of this compound.
Findings:
These studies indicate favorable bioavailability and adherence to Lipinski's Rule of Five, which suggests good drug-like properties .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations on the Bicyclic Core
The following table highlights key structural and functional differences between the target compound and its analogs:
Functional Group and Positional Effects
- Carbonyl vs. Sulfonyl : The sulfonyl group in analogs like BK50496 increases molecular weight and polarity compared to the target compound’s carbonyl. Sulfonyl derivatives may exhibit stronger hydrogen-bonding interactions but reduced membrane permeability.
- Additional Modifications : Fluorine and nitro groups in compound enhance metabolic stability and reactivity, respectively, but may introduce toxicity risks. Methyl and carbaldehyde groups in simplify synthesis but limit functional versatility.
Research Findings and Implications
- Synthetic Feasibility : Sulfonyl analogs are commercially available but require careful handling due to higher reactivity. The target compound’s carbonyl group may simplify synthesis compared to sulfonylation steps.
- Thermodynamic Data : Crystallographic studies of fluorinated analogs reveal bond angles (e.g., C-N-O at ~120°) and torsional strains that influence conformational stability. Such data are critical for structure-activity relationship (SAR) modeling.
- Pharmacokinetics : Esters and carbaldehydes exhibit shorter half-lives due to hydrolytic susceptibility, whereas the target’s nitrile and carbonyl groups may enhance metabolic stability.
Biological Activity
4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile is a complex organic compound featuring a bicyclic structure that includes an azabicyclo[3.2.1]octane core. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features may enable it to interact with various biological targets, suggesting a range of therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 270.33 g/mol. The compound's structure includes:
- An azabicyclo[3.2.1]octane core, which is known for its role in modulating neurotransmitter systems.
- A benzonitrile moiety that may enhance lipophilicity and facilitate membrane permeability.
The mechanism through which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:
- Receptor Binding : Similar compounds have shown affinity for acetylcholine receptors, potentially influencing neurotransmission.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other bicyclic compounds that target cholinesterase activity .
Biological Activity
Research indicates that compounds with similar structural frameworks often exhibit significant biological activities:
Case Studies and Research Findings
- Neuroprotective Effects : A study evaluated the neuroprotective properties of bicyclic compounds similar to this compound, demonstrating their ability to inhibit acetylcholinesterase activity and reduce oxidative stress in neuronal cultures .
- Anticancer Activity : Research into analogs of the compound revealed selective toxicity towards malignant cells over normal cells, with IC50 values indicating effective inhibition of cell proliferation in various cancer models .
- Antimicrobial Properties : Investigations into related bicyclic structures highlighted their effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Q & A
What are the key synthetic strategies for preparing 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile?
Advanced Synthesis
The compound is synthesized via multistep routes involving bicyclic amine intermediates. For example, (1R,5S)-8-azabicyclo[3.2.1]octan-3-one derivatives are functionalized through nucleophilic substitution or coupling reactions. In one protocol, (1R,5S)-8-[2-(4-acetylpiperazin-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one is dissolved in methanol or DCM and reacted with acid catalysts (e.g., 1,5-naphthalenedisulfonic acid) to yield intermediates, followed by benzoylation with benzonitrile derivatives. Yields exceeding 90% are achievable under optimized conditions (60°C, isopropyl alcohol solvent) .
How is the stereochemical configuration of the bicyclic core validated experimentally?
Basic Structural Characterization
Single-crystal X-ray diffraction is the gold standard. For example, the (1R*,5S*) configuration of a related fluorophenyl analog was confirmed by analyzing bond angles (e.g., C–N–C bond angles ≈ 107.84°–126.04°) and torsional parameters (e.g., C6–N1–C7–C8 = −74.0°). The fused piperidine ring adopts a chair conformation, while the pyrrolidine ring shows an envelope conformation with a 0.661 Å displacement of the nitrogen atom .
What analytical methods resolve discrepancies in purity assessment during synthesis?
Data Contradiction Analysis
Conflicting purity data may arise from residual solvents or byproducts. High-resolution LC-MS (electrospray ionization) combined with ¹H/¹³C NMR can distinguish between structural isomers. For instance, in the synthesis of Janus kinase inhibitors, LC-MS (m/z 264.25 for [M+H]⁺) and ¹H NMR (e.g., δ 3.22–3.89 ppm for bicyclic protons) validate the absence of des-fluoro or nitro-reduced impurities .
What pharmacological targets are associated with this compound?
Advanced Research: Mechanism of Action
The bicyclic scaffold is a key pharmacophore in Janus kinase (JAK) inhibitors (e.g., izencitinib) and farnesoid X receptor (FXR) agonists (e.g., tropifexor). For FXR activation, the 8-azabicyclo[3.2.1]octane core binds to the ligand-binding domain via hydrogen bonding (e.g., with Tyr366) and hydrophobic interactions, as shown in molecular docking studies .
How do substituents on the benzonitrile moiety affect bioactivity?
Structure-Activity Relationship (SAR)
Electron-withdrawing groups (e.g., fluorine at the 4-position) enhance metabolic stability and target affinity. In a 5-HT4 receptor agonist study, replacing benzonitrile with 4-fluorobenzoyl increased binding affinity (Ki = 0.8 nM vs. 3.2 nM for unsubstituted analogs). This is attributed to improved π-stacking with Phe6.55 in the receptor’s transmembrane domain .
What challenges arise in optimizing reaction yields for large-scale synthesis?
Methodological Optimization
Scale-up often faces solubility issues. For example, the low solubility of (1R,5S)-8-azabicyclo[3.2.1]octan-3-one intermediates in nonpolar solvents requires polar aprotic solvents (e.g., DMF) and elevated temperatures (100°C). Precipitation steps (e.g., water addition) must be carefully controlled to avoid amorphous byproducts, as noted in a 2011 protocol .
How is the compound’s stability assessed under physiological conditions?
Advanced Analytical Methods
Stability is tested via:
- pH-dependent degradation : Incubation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours.
- LC-MS/MS quantification : Degradation products (e.g., hydrolyzed benzonitrile or oxidized bicyclic amines) are identified using fragmentation patterns (e.g., m/z 321.343 for the parent ion) .
What computational tools predict the compound’s pharmacokinetic properties?
Advanced Modeling
ADMET predictors (e.g., SwissADME) estimate logP (≈2.1), solubility (−4.2 log mol/L), and CYP450 inhibition. Molecular dynamics simulations (AMBER force field) highlight metabolic vulnerabilities, such as oxidation at the bicyclic nitrogen, guiding prodrug design .
How does the compound’s stereochemistry influence receptor selectivity?
Stereochemical Analysis
The (1R,5S) configuration is critical for avoiding off-target effects. For example, the (1S,5R) enantiomer of a related tropane derivative showed 10-fold lower FXR agonist activity due to steric clashes with helix 12 in the receptor’s activation domain .
What crystallization conditions yield high-quality crystals for X-ray studies?
Methodological Guidance
Slow evaporation from acetone/ethyl acetate (1:1 v/v) at 4°C produces diffraction-quality crystals. Disorder in substituents (e.g., fluorine atoms) is resolved using split-site refinement (occupancy ratio 0.91:0.09) and SHELXL soft restraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
